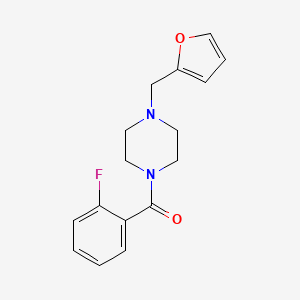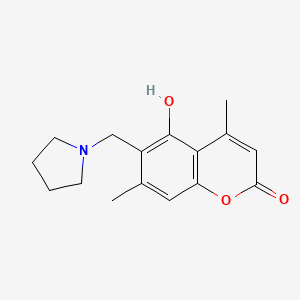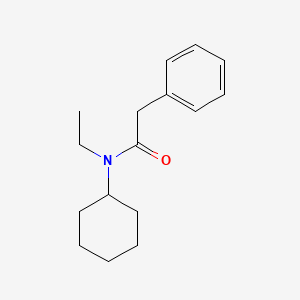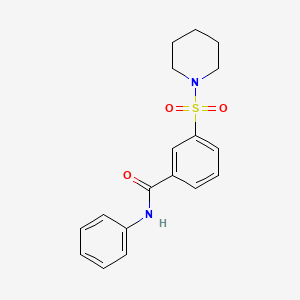![molecular formula C13H26NO6P B5917697 ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate, commonly known as EEPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA is a phosphonate ester derivative of beta-alanine, which is an amino acid. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EEPMA is not fully understood. However, it is believed that EEPMA exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, EEPMA was found to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines that are required for cell growth and proliferation. EEPMA was also found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
In insect cells, EEPMA was found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. EEPMA was also found to inhibit the activity of glutathione S-transferase, which is an enzyme that is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
EEPMA has been shown to have various biochemical and physiological effects. In a study conducted on rats, EEPMA was found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. EEPMA was also found to decrease the levels of malondialdehyde, which is a marker of lipid peroxidation that is associated with oxidative stress.
In another study conducted on rats, EEPMA was found to increase the levels of acetylcholine, which is a neurotransmitter that is involved in the transmission of nerve impulses. EEPMA was also found to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EEPMA in lab experiments is its high purity and stability. EEPMA is a stable compound that can be easily synthesized in large quantities. Another advantage of using EEPMA is its low toxicity. EEPMA has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments.
One of the limitations of using EEPMA in lab experiments is its limited solubility in water. EEPMA is a hydrophobic compound that requires organic solvents for solubilization. Another limitation of using EEPMA is its high cost. EEPMA is a relatively expensive compound compared to other compounds that are used in lab experiments.
Orientations Futures
There are several future directions for the research on EEPMA. One of the future directions is to study the potential use of EEPMA as a therapeutic agent for various diseases. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, which makes it a potential candidate for the development of new drugs.
Another future direction is to study the mechanism of action of EEPMA in more detail. The exact mechanism by which EEPMA exerts its effects is not fully understood. Further studies are needed to elucidate the molecular targets of EEPMA and its downstream signaling pathways.
Conclusion
EEPMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA has been synthesized using various methods and has been studied for its biochemical and physiological effects. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, as well as insecticidal and antifungal activity. Further research is needed to elucidate the mechanism of action of EEPMA and its potential applications in various fields.
Méthodes De Synthèse
Several methods have been developed for the synthesis of EEPMA. One of the most common methods involves the reaction of beta-alanine with isopropyl chloroformate to form N-(isopropoxycarbonyl)-beta-alanine. This intermediate is then reacted with trimethyl phosphite and ethanol to form EEPMA. Another method involves the reaction of beta-alanine with 2-chloroethanol and trimethyl phosphite to form EEPMA. Both methods yield EEPMA in good yields and purity.
Applications De Recherche Scientifique
EEPMA has been studied for its potential applications in various fields. In the field of medicine, EEPMA has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In a study conducted on mice, EEPMA was found to inhibit the growth of tumors by inducing apoptosis (programmed cell death) in cancer cells. EEPMA was also found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, EEPMA has been studied for its potential use as a pesticide. In a study conducted on tomato plants, EEPMA was found to have insecticidal activity against whiteflies and spider mites. EEPMA was also found to have antifungal activity against Botrytis cinerea, which is a common fungal pathogen that causes gray mold disease in plants.
Propriétés
IUPAC Name |
ethyl 3-[ethoxycarbonyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO6P/c1-6-18-12(15)8-9-14(13(16)19-7-2)10-21(5,17)20-11(3)4/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAQMNRLRAWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CP(=O)(C)OC(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)



![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

